molecular formula C14H12ClNO4S B14835468 6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride

6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride

Cat. No.: B14835468
M. Wt: 325.8 g/mol
InChI Key: NVQVEZFEHJXLEZ-UHFFFAOYSA-N
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Description

6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . This compound is characterized by the presence of an acetyl group, a benzyloxy group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as acetyl chloride, benzyl alcohol, and chlorosulfonic acid under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and coupled aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is utilized in various chemical modifications and synthesis processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl chlorides, such as:

  • 4-Methylbenzenesulfonyl chloride
  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride is unique due to the presence of the acetyl and benzyloxy groups on the pyridine ring. These functional groups provide specific reactivity and properties that differentiate it from other sulfonyl chlorides. The combination of these groups allows for unique applications in synthesis and research.

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

6-acetyl-4-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C14H12ClNO4S/c1-10(17)13-7-12(8-14(16-13)21(15,18)19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

NVQVEZFEHJXLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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